molecular formula C21H40N4O7S B15350580 Amyloid(32-35)ile-gly-leu-met

Amyloid(32-35)ile-gly-leu-met

Cat. No.: B15350580
M. Wt: 492.6 g/mol
InChI Key: BMAZNFLCURSPDG-LJFIEGIYSA-N
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Description

Amyloid(32-35)ile-gly-leu-met (Ile-Gly-Leu-Met) is a tetrapeptide fragment derived from the amyloid-β (Aβ) protein, a key player in Alzheimer’s disease (AD) pathogenesis. This fragment corresponds to residues 32–35 of the full-length Aβ protein . Its molecular formula is C₁₉H₃₆N₄O₅S, and it is identified by the CAS number 151151-30-3 . Structurally, it contains hydrophobic residues (isoleucine, leucine, methionine) and glycine, which confers conformational flexibility. While shorter than full-length Aβ peptides (e.g., Aβ40 or Aβ42), this fragment is implicated in modulating aggregation kinetics and neurotoxicity .

Properties

Molecular Formula

C21H40N4O7S

Molecular Weight

492.6 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C19H36N4O5S.C2H4O2/c1-6-12(4)16(20)18(26)21-10-15(24)22-14(9-11(2)3)17(25)23-13(19(27)28)7-8-29-5;1-2(3)4/h11-14,16H,6-10,20H2,1-5H3,(H,21,26)(H,22,24)(H,23,25)(H,27,28);1H3,(H,3,4)/t12-,13-,14-,16-;/m0./s1

InChI Key

BMAZNFLCURSPDG-LJFIEGIYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)N.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)N.CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Sequence Analysis of Aβ Fragments

The following table compares amyloid(32-35) with other Aβ fragments:

Peptide Name Sequence Length Key Structural Features
Amyloid(32-35) Ile-Gly-Leu-Met 4 High hydrophobicity; glycine enhances flexibility
Amyloid(31-35) Ile-Ile-Gly-Leu-Met 5 Extra isoleucine increases hydrophobicity
Amyloid(37-43) Gly-Gly-Val-Val-Ile-Ala-Thr 7 Contains β-sheet-prone valine repeats
Aβ40 Full-length (1–40) 40 Predominantly α-helical; forms fibrils

Aggregation and Toxicity

  • Amyloid(32-35): Exhibits moderate aggregation propensity due to hydrophobic interactions between Ile, Leu, and Met.
  • Amyloid(31-35) : The additional isoleucine (position 31) enhances hydrophobicity, leading to faster aggregation and higher cytotoxicity in neuronal cell models .
  • Amyloid(37-43) : The Gly-Gly-Val-Val motif promotes β-sheet formation, resulting in stable oligomers linked to synaptic toxicity .

Structural Modifications and Effects

  • Glycine substitutions : Removal or replacement of glycine (e.g., SG25 in Aβ18–35) reduces fibril stability, as observed via solid-state NMR and TEM . For amyloid(32-35), glycine at position 2 likely prevents tight packing, reducing amyloidogenicity compared to glycine-deficient variants.
  • Methionine oxidation : The methionine residue in amyloid(32-35) is susceptible to oxidation, which may alter its interaction with lipid membranes or metal ions (e.g., Cu²⁺), a feature less prominent in fragments lacking methionine .

Role in Alzheimer’s Disease

Amyloid(32-35) contributes to early Aβ deposition in cortical regions, as observed in AD patients . While less toxic than Aβ42, it may synergize with longer peptides to accelerate plaque formation. Animal studies show that co-injection of amyloid(32-35) with Aβ42 exacerbates cognitive deficits, suggesting a co-aggregation mechanism .

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